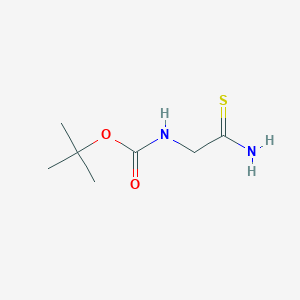

Tert-butyl (2-amino-2-thioxoethyl)carbamate

CAS No.: 89226-13-1

Cat. No.: VC2023443

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89226-13-1 |

|---|---|

| Molecular Formula | C7H14N2O2S |

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate |

| Standard InChI | InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) |

| Standard InChI Key | AGBIUUFZUPNDTM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(=S)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=S)N |

Introduction

Chemical Identity and Structure

Tert-butyl (2-amino-2-thioxoethyl)carbamate (CAS: 89226-13-1) is an organic compound with the molecular formula C7H14N2O2S and a molecular weight of 190.261 g/mol . This compound is characterized by a thioamide functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.

Nomenclature and Identification

The compound has several synonyms in the scientific literature, reflecting its structural characteristics and chemical behavior:

| Parameter | Information |

|---|---|

| CAS Number | 89226-13-1 |

| IUPAC Name | tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate |

| Molecular Formula | C7H14N2O2S |

| Molecular Weight | 190.261 g/mol |

| InChI Key | AGBIUUFZUPNDTM-UHFFFAOYSA-N |

| PubChem CID | 5324304 |

| MDL Number | MFCD09025922 |

Structural Characteristics

The compound contains several key functional groups that determine its reactivity and applications:

-

A thioamide group (C=S) instead of the more common amide (C=O)

-

A tert-butoxycarbonyl (Boc) protecting group

-

A methylene bridge connecting the two nitrogen-containing functionalities

The presence of the thioxo group (C=S) distinguishes this compound from its oxygen-containing analog, tert-butyl (2-amino-2-oxoethyl)carbamate, and imparts distinct chemical properties and reactivity patterns .

Physical and Chemical Properties

Physical Properties

The physical properties of tert-butyl (2-amino-2-thioxoethyl)carbamate have been documented in various certificates of analysis and product specifications:

| Property | Value | Reference |

|---|---|---|

| Appearance | Off-white to gray solid | |

| Melting Point | 120-140°C | |

| Storage Temperature | 2-8°C (refrigerator) or room temperature |

Chemical Stability and Reactivity

The compound contains a relatively reactive thioamide group, which can participate in various transformations including cyclization reactions. The Boc-protected amine offers selectivity in further functionalization reactions. The thioamide group demonstrates higher reactivity compared to standard amide groups, particularly in reactions with electrophiles .

Synthesis Methods

Several synthetic routes have been documented for the preparation of tert-butyl (2-amino-2-thioxoethyl)carbamate, with the most common approaches involving the thionation of the corresponding oxygen-containing precursor.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Boc-glycine, Lawesson's reagent | Dichloromethane, 25°C, 16h | 100% | |

| Carboxamide precursor (compound 85) | Method D (not specified in detail) | Not specified |

In a detailed procedure, Boc-glycine (2.34 g, 0.134 mmol) was dissolved in dichloromethane (130 mL) and treated with Lawesson's reagent (2.9 g, 0.52 equivalents). The mixture was stirred at 25°C for 16 hours, followed by filtration and solvent evaporation. The residue was purified using dichloromethane:ethyl acetate (1:1) to yield 2.56 g (100%) of the thioamide .

Role in Multi-step Syntheses

The compound serves as a key intermediate in the synthesis of thiazole derivatives. After formation of the thioamide, it can undergo cyclization with α-haloketones to form substituted thiazole rings .

Analytical Characterization

Spectroscopic Properties

Analytical data for tert-butyl (2-amino-2-thioxoethyl)carbamate typically includes NMR spectroscopy, which can confirm the structure and assess purity:

| Analytical Method | Observation | Reference |

|---|---|---|

| 1H NMR | Characteristic signals consistent with structure | |

| Mass Spectrometry | Molecular ion peak at m/z consistent with molecular weight |

| Supplier | Purity | Assessment Method | Reference |

|---|---|---|---|

| ChemScene | ≥97.0% | NMR | |

| ChemScene (another batch) | ≥95.0% | NMR | |

| Thermo Scientific | 90.0% | Not specified | |

| Other suppliers | ≥95% | Not specified |

Applications in Research and Development

Synthesis of Heterocyclic Compounds

Tert-butyl (2-amino-2-thioxoethyl)carbamate is particularly valuable in the synthesis of thiazole derivatives, which are important scaffolds in medicinal chemistry. The thioamide functionality readily reacts with α-haloketones to form substituted thiazole rings .

Pharmaceutical Applications

In pharmaceutical research, the compound has been utilized in the synthesis of amino acid-derived thiazole compounds that have been investigated for their potential to modulate P-glycoprotein (P-gp) function . These compounds are of interest for addressing multidrug resistance in cancer therapy.

According to a comprehensive study on the synthesis of amino acid-derived thiazole compounds, tert-butyl (2-amino-2-thioxoethyl)carbamate (compound 90) was obtained from carboxamide 85 and subsequently converted to thiazole derivatives that showed varying effects on P-gp ATPase activity .

Use as a Building Block

The compound serves as a valuable building block for the construction of more complex molecules. Its dual functional groups (protected amine and thioamide) allow for selective reactions and structural elaboration in multiple directions .

Comparison with Related Compounds

Structural Analogs

Tert-butyl (2-amino-2-thioxoethyl)carbamate can be compared with several structurally related compounds:

Reactivity Differences

The thioxo group in tert-butyl (2-amino-2-thioxoethyl)carbamate exhibits enhanced reactivity compared to the oxo group in its analog. This increased reactivity is particularly advantageous in cyclization reactions leading to the formation of thiazole rings .

In the synthesis of thiazole compounds, the thioamide functionality of tert-butyl (2-amino-2-thioxoethyl)carbamate reacts with α-haloketones such as 3-bromopyruvic acid to form 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid, a precursor for further pharmaceutical derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume